molecular formula C34H41NO9 B2833222 Ethyl 4-((6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate CAS No. 449766-73-8

Ethyl 4-((6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B2833222
CAS No.: 449766-73-8
M. Wt: 607.7
InChI Key: BIWBTWCORAGUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves multiple steps. One of the key steps is the formation of the isoquinoline core, which can be achieved through the Bischler-Napieralski reaction. This reaction involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

The subsequent steps involve the introduction of the methoxy and ethoxy groups through various substitution reactions. The final step is the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate can undergo various types of chemical reactions including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation can be used under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study the interactions of isoquinoline derivatives with biological targets.

    Medicine: It has potential as a lead compound for the development of new drugs targeting various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one: This compound shares the dimethoxy groups and has similar biological activities.

    4-Hydroxy-2-quinolones: These compounds have a similar isoquinoline core and are known for their pharmaceutical applications.

    Coumarin derivatives: These compounds have similar structural features and are widely studied for their biological activities.

Uniqueness

Ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate is unique due to the presence of multiple methoxy and ethoxy groups, which may enhance its solubility and bioavailability. Its complex structure also allows for multiple points of interaction with biological targets, making it a versatile compound for scientific research.

Properties

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41NO9/c1-7-40-30-18-24(19-31(41-8-2)32(30)42-9-3)33(36)35-16-15-23-17-28(38-5)29(39-6)20-26(23)27(35)21-44-25-13-11-22(12-14-25)34(37)43-10-4/h11-14,17-20,27H,7-10,15-16,21H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWBTWCORAGUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OCC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.